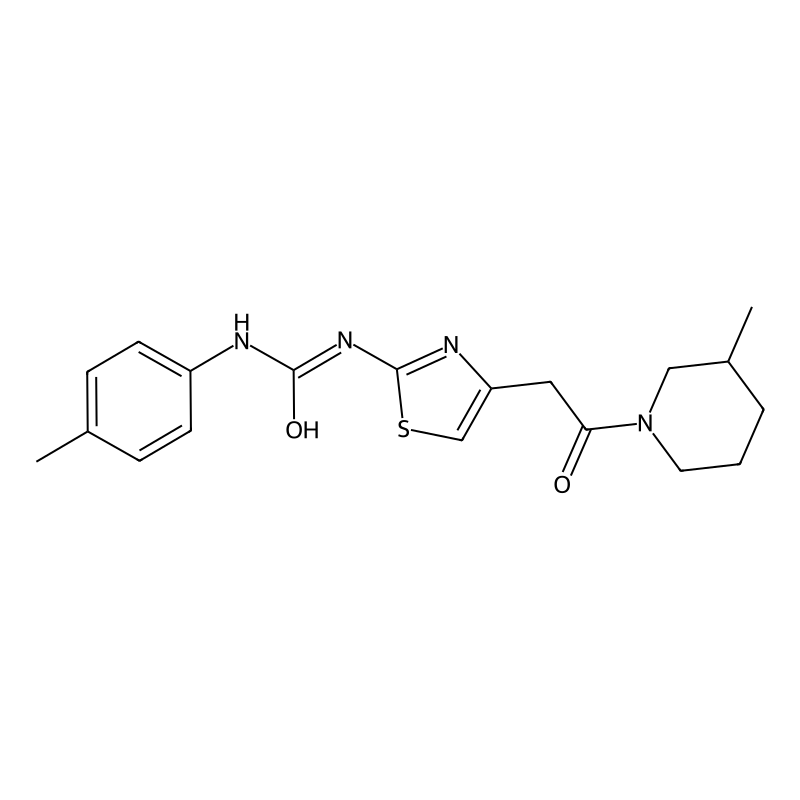1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Piperidine Derivatives
Scientific Field: Medicinal Chemistry and Drug Discovery
Application Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Methods of Application: The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
1,2,3-Triazoles
Scientific Field: Organic Synthesis, Polymer Chemistry, Supramolecular Chemistry, Bioconjugation, Chemical Biology, Fluorescent Imaging, and Materials Science
Application Summary: 1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Methods of Application: The synthesis of 1,2,3-triazoles involves various synthetic approaches, especially the popular click chemistry approach .
Piperidine Derivatives in Pharmacology
Scientific Field: Pharmacology
Application Summary: Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Methods of Application: The synthesis of piperidine derivatives involves various synthetic approaches, including cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Results or Outcomes: Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .
1,2,3-Triazoles in Materials Science
Scientific Field: Materials Science
Application Summary: 1,2,3-Triazoles have found applications in materials science. They can be used in the synthesis of various materials due to their unique chemical properties .
Results or Outcomes: Many materials incorporating 1,2,3-triazoles have been developed and studied for their unique properties .
1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea is a synthetic organic compound with the molecular formula and a molecular weight of 358.5 g/mol. This compound features a complex structure that includes a thiazole ring, a piperidine moiety, and a urea functional group, making it notable for its potential biological activity and applications in medicinal chemistry. The presence of the methylpiperidine group may enhance its lipophilicity and influence its pharmacological properties .
Preliminary studies suggest that compounds related to 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole and piperidine components are often associated with enhanced biological efficacy due to their ability to interact with specific biological targets such as enzymes and receptors .
The synthesis of 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea can be achieved through several methods:
- Condensation Reaction: A common approach involves the reaction of isocyanates with amines to form ureas. In this case, a suitable isocyanate could react with 3-methylpiperidine and a thiazole derivative.
- Multicomponent Synthesis: This method allows for the simultaneous formation of multiple bonds in one pot, enhancing efficiency and reducing the number of purification steps required.
- Modification of Precursor Compounds: Starting from simpler thiazole or piperidine derivatives, successive modifications can lead to the desired compound through well-established organic reactions like alkylation or acylation .
Due to its structural characteristics, 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea has potential applications in:
- Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
- Biochemical Research: To study enzyme interactions or as a probe in biological assays.
The unique combination of functional groups may allow this compound to serve as a scaffold for further drug design efforts aimed at improving efficacy and selectivity .
Interaction studies involving 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea typically focus on its binding affinity to specific receptors or enzymes. Techniques such as surface plasmon resonance or molecular docking simulations can be used to evaluate these interactions quantitatively. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing the pharmacological profile of the compound .
Several compounds share structural similarities with 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea, each exhibiting unique properties:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide | 922133-10-6 | Contains a sulfonamide group; potential antibacterial activity |
| Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate | 1565404-20-7 | Simpler structure; used in organic synthesis |
| 5-chloro-N,N-dimethylthiazole | Not available | Basic thiazole structure; explored for antifungal properties |
These compounds highlight the versatility of piperidine and thiazole derivatives in drug development while emphasizing the unique combination of features present in 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea that may confer distinct biological activities or therapeutic potentials .







